4,5-Difluoro-2-iodobenzoic acid
Overview
Description
4,5-Difluoro-2-iodobenzoic acid is an organic compound with the molecular formula C7H3F2IO2. It consists of a benzene ring substituted with two fluorine atoms, one iodine atom, and a carboxylic acid group. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-iodobenzoic acid typically involves the iodination of 4,5-difluorobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as Oxone® in an aqueous solution under mild conditions . The reaction proceeds at room temperature, making it a convenient and practical approach.
Industrial Production Methods: In industrial settings, the production of this compound may involve halogen exchange or diazotization of aniline derivatives followed by iodination . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like Oxone® or hydrogen peroxide.
Coupling Reactions: Palladium catalysts are commonly employed in cross-coupling reactions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4,5-Difluoro-2-iodobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of antiviral and anticancer agents.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-iodobenzoic acid involves its ability to participate in various chemical reactions, thereby modifying the structure and function of target molecules. The fluorine atoms enhance the compound’s reactivity and stability, while the iodine atom facilitates substitution and coupling reactions. These properties make it a valuable intermediate in the synthesis of biologically active compounds .
Comparison with Similar Compounds
- 4-Fluoro-2-iodobenzoic acid
- 5-Fluoro-2-iodobenzoic acid
- 2-Iodo-4,5-difluorobenzoic acid
Comparison: 4,5-Difluoro-2-iodobenzoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and stability. Compared to its analogs with fewer fluorine atoms, it exhibits enhanced reactivity in substitution and coupling reactions, making it a preferred choice in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4,5-difluoro-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXDCVFTXJVUGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566714 | |
Record name | 4,5-Difluoro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130137-05-2 | |
Record name | 4,5-Difluoro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Difluoro-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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